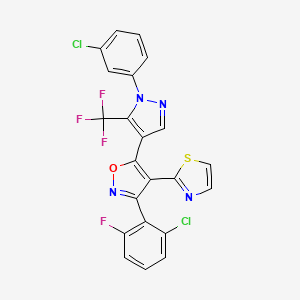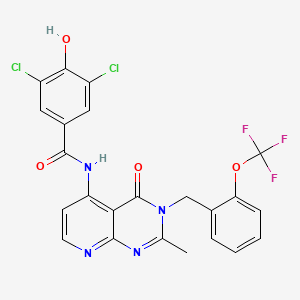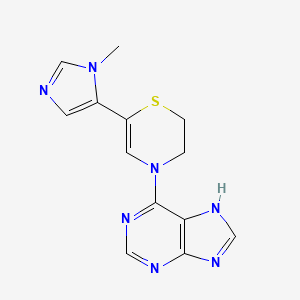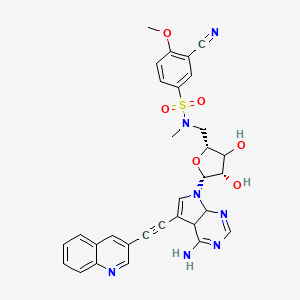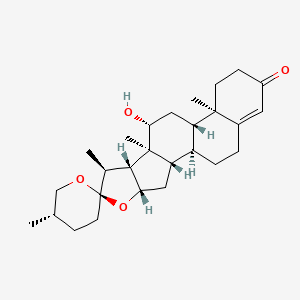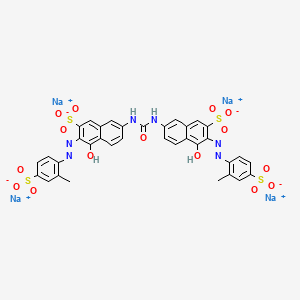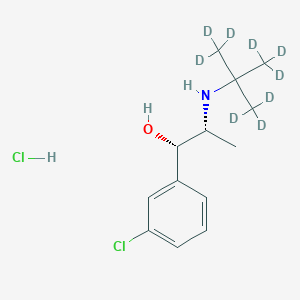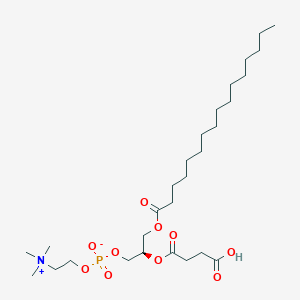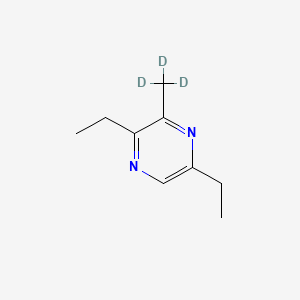![molecular formula C26H19F3N2O4 B12380310 N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a chromenone moiety, a trifluoromethyl group, and an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Chromenone Derivative: The chromenone moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Methoxylation: The chromenone derivative is then methoxylated using methanol and a suitable base such as sodium hydride.
Formation of the Schiff Base: The methoxylated chromenone is reacted with 2-aminobenzaldehyde to form the Schiff base through a condensation reaction.
Acetamide Formation: The final step involves the reaction of the Schiff base with 4-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with nucleophilic groups.
Applications De Recherche Scientifique
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anti-cancer or anti-inflammatory agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors or light-emitting materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to oxidative stress, inflammation, or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar ether linkage and amine functionality.
Bromomethyl methyl ether: Shares the methoxy group and can undergo similar substitution reactions.
Glutaminase Inhibitor, Compound 968: Similar in terms of its potential medicinal applications.
Uniqueness
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a chromenone moiety, a Schiff base, and a trifluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H19F3N2O4 |
|---|---|
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H19F3N2O4/c27-26(28,29)21-11-9-17(10-12-21)13-24(32)31-30-15-19-6-2-3-7-22(19)34-16-20-14-18-5-1-4-8-23(18)35-25(20)33/h1-12,14-15H,13,16H2,(H,31,32)/b30-15+ |
Clé InChI |
KEVSKZZPRQNMMO-FJEPWZHXSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3/C=N/NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3C=NNC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)
